![molecular formula C29H22N4O3 B2707136 1,3-双[3-(4-氰苯氧基)-4-甲基苯基]脲 CAS No. 1421677-31-7](/img/structure/B2707136.png)
1,3-双[3-(4-氰苯氧基)-4-甲基苯基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea is a derivative of Sorafenib, a kinase inhibitor drug used for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), FLT3-ITD positive AML and radioactive iodine resistant advanced thyroid carcinoma . It has a molecular formula of C29H22N4O3 and a molecular weight of 474.51 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea consists of two phenyl rings, each substituted with a cyanophenoxy group and a methyl group, linked by a urea group . The InChI Key is JDCSGVZYPMLYQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea include a predicted boiling point of 579.6±50.0°C and a predicted density of 1.32±0.1 g/cm3 . It is recommended to be stored at -20°C .科学研究应用
Treatment of Kidney Cancer
“1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea” is a derivative of Sorafenib, which is a kinase inhibitor drug used for the treatment of primary kidney cancer (advanced renal cell carcinoma) .
Treatment of Liver Cancer
Sorafenib, the parent compound of “1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea”, is also used for the treatment of advanced primary liver cancer (hepatocellular carcinoma) .
Treatment of FLT3-ITD Positive AML
Sorafenib has been used in the treatment of FLT3-ITD positive Acute Myeloid Leukemia (AML), indicating that “1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea” may have potential applications in this area .
Treatment of Thyroid Carcinoma
Sorafenib is used for the treatment of radioactive iodine resistant advanced thyroid carcinoma . This suggests that “1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea” could potentially be used in similar applications.
属性
IUPAC Name |
1,3-bis[3-(4-cyanophenoxy)-4-methylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3/c1-19-3-9-23(15-27(19)35-25-11-5-21(17-30)6-12-25)32-29(34)33-24-10-4-20(2)28(16-24)36-26-13-7-22(18-31)8-14-26/h3-16H,1-2H3,(H2,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCSGVZYPMLYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)OC3=CC=C(C=C3)C#N)OC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。